molecular formula C7H5BrO3S B2387262 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid CAS No. 1545103-73-8

3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid

Cat. No. B2387262
CAS RN: 1545103-73-8
M. Wt: 249.08
InChI Key: JZUJOIBEDHRROV-UHFFFAOYSA-N
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Description

“3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid” is a chemical compound with the CAS Number: 1247800-38-9 . It has a molecular weight of 235.1 . It is available in powder form .


Synthesis Analysis

The synthesis of similar compounds has been reported via Suzuki cross-coupling reactions . For instance, a variety of imine derivatives have been synthesized via Suzuki cross coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . The reaction conditions were well-tolerated by a wide range of electron-donating and withdrawing functional groups .


Chemical Reactions Analysis

The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives from N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids . This reaction has been reported to yield moderate to good yields (58–72%) .


Physical And Chemical Properties Analysis

“3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid” has a molecular weight of 235.1 . It is stored at room temperature and is available in powder form .

Scientific Research Applications

Suzuki–Miyaura Coupling

3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid: is a valuable building block for Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and aryl or vinyl halides. Here’s how it works:

Imines and Derivatives

The facile synthesis of imine derivatives using 3-(3-Bromothiophen-2-yl)-2-oxopropanoic acid is noteworthy. Researchers have successfully employed Suzuki cross-coupling with N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, yielding various imines. These reactions tolerate a wide range of electron-donating and electron-withdrawing functional groups .

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Future Directions

The Suzuki cross-coupling reaction has been used to synthesize a variety of imine derivatives . Given the importance of imine functional groups, future research could focus on synthesizing novel series of thiophene-based imines via Suzuki cross-coupling reaction . Additionally, computational studies of synthesized derivatives could be carried out to determine their pharmaceutical potential .

properties

IUPAC Name

3-(3-bromothiophen-2-yl)-2-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c8-4-1-2-12-6(4)3-5(9)7(10)11/h1-2H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUJOIBEDHRROV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)CC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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